5-(4-butoxybenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
Overview
Description
5-(4-butoxybenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C24H26ClN3O2S and its molecular weight is 456.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1434259 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropharmacological Applications
Piperazine derivatives are extensively explored for their neuropharmacological properties. For example, studies on various piperazine compounds have highlighted their potential in treating neurological and psychiatric conditions due to their action on serotonin receptors. Compounds like aripiprazole, a novel atypical antipsychotic with a piperazine moiety, have been studied for their effects on serotonin receptors, indicating the potential for piperazine derivatives in psychiatric treatment (Lerond et al., 2013).
Antioxidant and Metabolic Modulation
Compounds with thiazole structures have been investigated for their antioxidant properties and metabolic modulation capabilities. Trimetazidine, for instance, is a metabolic modulator with a piperazine group that has shown cardioprotective effects against myocardial ischemia by preventing intracellular ATP decrease and protecting against oxygen-free radical-induced toxicity (Patrizia et al., 2002).
Environmental and Health Monitoring
The presence and effects of halogenated compounds, which may include derivatives similar to the compound , have been monitored in various environmental and health studies. Research has focused on understanding the exposure levels, metabolism, and potential health implications of these compounds, emphasizing the importance of monitoring such chemicals due to their persistence and bioaccumulation potential. For instance, studies on firefighters exposed to polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans have underscored the need for continuous monitoring of halogenated contaminants to assess occupational exposure risks (Shaw et al., 2013).
Properties
IUPAC Name |
(5E)-5-[(4-butoxyphenyl)methylidene]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-16-30-21-10-4-18(5-11-21)17-22-23(29)26-24(31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h4-11,17H,2-3,12-16H2,1H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFWVDSKQMENV-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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